N-[1-(4-sec-butylphenyl)ethyl]-N'-cyclohexylthiourea
Overview
Description
N-[1-(4-sec-butylphenyl)ethyl]-N'-cyclohexylthiourea is a useful research compound. Its molecular formula is C19H30N2S and its molecular weight is 318.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.21297014 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aromatase Inhibitors and Cancer Research Compounds with sec-butyl groups have been evaluated for their role as aromatase inhibitors, showing significant potential in inhibiting estrogen biosynthesis. This has implications for the treatment of hormone-dependent breast cancer, indicating a potential research application of N-[1-(4-sec-butylphenyl)ethyl]-N'-cyclohexylthiourea in cancer therapy if it exhibits similar biological activity (Hartmann & Batzl, 1986).
Pharmaceutical and Chemical Industries The separation and recovery of solvents like cyclohexane and sec-butyl alcohol, which are widely used in pharmaceutical and chemical industries, are crucial for environmental sustainability and solvent recycling. Research focusing on energy-efficient processes for solvent recovery can be relevant for compounds like this compound, especially in processes involving thermal coupling extractive distillation (Zhu et al., 2021).
Organic Electronics and Semiconductors The design of molecular semiconductors for organic thin-film transistors is another area of research where related compounds are used. The study of quaterthiophene derivatives with cyclohexyl end-groups suggests a potential application in the development of materials for electronic devices, indicating that similar structural analogues like this compound could be explored for their semiconducting properties (Kim et al., 2011).
Antimicrobial Applications The synthesis and testing of thiourea derivatives for antimicrobial properties represent another significant area of application. These compounds have shown activity against various bacterial and fungal strains, suggesting that this compound could also be investigated for potential antimicrobial applications, particularly if it shares structural similarities with active compounds (Limban et al., 2011).
Properties
IUPAC Name |
1-[1-(4-butan-2-ylphenyl)ethyl]-3-cyclohexylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2S/c1-4-14(2)16-10-12-17(13-11-16)15(3)20-19(22)21-18-8-6-5-7-9-18/h10-15,18H,4-9H2,1-3H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHQZDCJHFCPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)NC(=S)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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